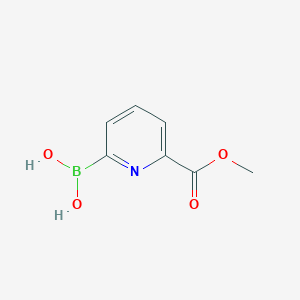

(6-(Methoxycarbonyl)pyridin-2-yl)boronic acid

Description

(6-(Methoxycarbonyl)pyridin-2-yl)boronic acid (CAS: N/A; molecular formula: C₈H₈BNO₄) is a boronic acid derivative featuring a pyridine ring substituted with a methoxycarbonyl group (-COOCH₃) at position 6 and a boronic acid (-B(OH)₂) moiety at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize heterocyclic intermediates for pharmaceuticals and materials science . The methoxycarbonyl group serves as a hydrolyzable ester, enabling post-coupling transformations into carboxylic acids, which are critical for modulating drug solubility or prodrug activation .

Properties

IUPAC Name |

(6-methoxycarbonylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-13-7(10)5-3-2-4-6(9-5)8(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNCQFYLDANBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592161 | |

| Record name | [6-(Methoxycarbonyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-17-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Methoxycarbonyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Methoxycarbonyl)pyridin-2-yl)boronic acid typically involves the reaction of 6-bromo-2-methoxycarbonylpyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (6-(Methoxycarbonyl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: The methoxycarbonyl group can be reduced to form the corresponding alcohol or aldehyde.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents (e.g., THF, DMF).

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Alcohols or aldehydes.

Substitution: Biaryl or vinyl derivatives.

Scientific Research Applications

Organic Synthesis

- Suzuki-Miyaura Coupling : This compound serves as a crucial reagent in Suzuki-Miyaura coupling reactions, enabling the formation of complex organic molecules. It reacts with aryl or vinyl halides to create valuable biaryl compounds.

Medicinal Chemistry

- Drug Discovery : (6-(Methoxycarbonyl)pyridin-2-yl)boronic acid is investigated for its potential in drug development, particularly for designing boron-based pharmaceuticals. Its ability to form stable complexes with diols makes it useful in creating enzyme inhibitors and receptor ligands.

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown effectiveness against various cancer cell lines, particularly those resistant to conventional therapies. Its mechanism involves binding to cancer cell surfaces, enhancing drug delivery efficiency .

Material Science

- Advanced Materials Production : The compound is utilized in developing advanced materials such as polymers and electronic components due to its unique chemical properties. Its reactivity allows for the incorporation into various material matrices.

Case Studies and Research Findings

- Selective Delivery Mechanism : A study highlighted how the compound's boronic acid moiety selectively binds to cancer cell surfaces, improving drug delivery efficiency. This was particularly noted in experiments involving camptothecin, where selective release mechanisms were observed .

- Structure-Activity Relationship (SAR) : SAR studies indicated that modifications to the methoxy and carboxylic acid groups significantly impact the inhibition of autotaxin, an enzyme implicated in cancer progression. The introduction of boronic acid groups led to compounds with up to 440-fold increased inhibitory activity compared to their non-boronated counterparts .

Mechanism of Action

The mechanism of action of (6-(Methoxycarbonyl)pyridin-2-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme, inhibiting its activity. Additionally, the methoxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent type, position, and electronic properties:

Key Observations :

Reactivity in Suzuki-Miyaura Cross-Couplings

- (6-(Methoxycarbonyl)pyridin-2-yl)boronic acid demonstrates moderate reactivity in couplings due to the electron-withdrawing ester group. Typical conditions involve Pd catalysts (e.g., Pd(dppf)Cl₂) and bases like K₂CO₃ or Cs₂CO₃ at elevated temperatures (80–120°C) .

- Comparisons :

- (6-Ethoxypyridin-3-yl)boronic acid : Ethoxy’s electron-donating nature accelerates coupling, often achieving >90% yields under similar conditions .

- 2-Methoxy-5-pyridineboronic acid : Reduced reactivity due to meta-positioned boronic acid and ortho-methoxy group; requires microwave assistance or prolonged heating .

Physical and Chemical Properties

- Solubility: Methoxycarbonyl and morpholine groups enhance aqueous solubility compared to non-polar substituents (e.g., ethoxy) .

- Stability : Boronic acids with electron-withdrawing groups (e.g., methoxycarbonyl) are prone to protodeboronation under acidic conditions, necessitating careful pH control during synthesis .

Biological Activity

(6-(Methoxycarbonyl)pyridin-2-yl)boronic acid is a notable compound in the field of medicinal chemistry, particularly due to its unique structural features that enable various biological activities. This article reviews the compound's biological activity, including its mechanisms of action, synthesis, and potential applications in drug discovery and development.

Chemical Structure and Properties

The compound features a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group. This configuration enhances its reactivity and ability to form stable complexes with biological targets. The boronic acid moiety is particularly significant for its reversible covalent bonding with diols, making it valuable in enzyme inhibition and receptor binding studies.

The primary mechanism of action for this compound lies in its ability to form stable complexes with various biomolecules:

- Enzyme Inhibition : The boronic acid can bind to the active sites of enzymes, inhibiting their activity. This property is exploited in designing enzyme inhibitors for therapeutic applications.

- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways that are crucial in disease states.

Anticancer Activity

Research indicates that compounds containing boronic acids, including this compound, exhibit promising anticancer properties. For instance:

- In Vitro Studies : Various studies have shown that boronic acids can inhibit the growth of cancer cell lines by interfering with essential cellular processes such as tubulin polymerization. In one study, related compounds demonstrated IC50 values indicating significant antiproliferative activity against multiple cancer cell lines .

| Compound | Target Cell Line | IC50 Value (µM) |

|---|---|---|

| Example A | LAPC-4 | 0.56 |

| Example B | HeLa | <150 |

| Example C | MDA-MB-435 | 0.229 |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The reversible binding capability of the boronic acid group allows it to act selectively on enzymes involved in various metabolic pathways, potentially leading to therapeutic benefits in conditions like diabetes and cancer .

Synthesis and Research Findings

The synthesis of this compound typically involves several steps, often utilizing Suzuki-Miyaura coupling reactions to form carbon-carbon bonds effectively. This method is crucial for creating complex organic molecules that may exhibit enhanced biological activity .

Case Study: Synthesis Optimization

A study focused on optimizing the synthesis conditions for related pyridine-boronic acids highlighted the importance of reaction parameters such as temperature, catalyst choice, and substrate concentration. The results indicated improved yields when specific ligands were used alongside palladium catalysts .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Drug Development : Given its biological activity, further investigation into its pharmacokinetics and toxicity profiles could pave the way for new therapeutic agents.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets will enhance its application in drug design.

- Structural Modifications : Exploring derivatives of this compound may yield analogs with improved efficacy or selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended purification methods for (6-(Methoxycarbonyl)pyridin-2-yl)boronic acid, and how do they impact reaction outcomes?

- Methodology :

- Recrystallization : Use solvents like ethyl acetate/hexane mixtures to remove impurities. Ensure low-temperature crystallization to preserve boronic acid stability .

- Column Chromatography : Employ silica gel with gradients of dichloromethane/methanol (95:5) for separation. Monitor fractions via TLC (Rf ≈ 0.3–0.4 under UV) to isolate the target compound .

- HPLC : For high-purity requirements (>98%), reverse-phase HPLC with acetonitrile/water (70:30) is effective .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Key peaks include the methoxycarbonyl proton at δ 3.9–4.1 ppm and boronic acid protons at δ 8.1–8.3 ppm (pyridyl ring) .

- LC-MS/MS : Confirm molecular weight (MW 195.02) with [M+H]⁺ at m/z 196.03. Degradation products (e.g., loss of B(OH)₂) appear at m/z 138.05 .

- FT-IR : Validate boronic acid O-H stretches (3200–3400 cm⁻¹) and ester C=O (1720 cm⁻¹) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Best Practices :

- Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis. Moisture exposure reduces shelf life by >50% within 48 hours at room temperature .

- Use amber vials to minimize photodegradation, which can cause boronic acid dimerization (detectable via ¹¹B NMR at δ 28–30 ppm) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura couplings using this compound with electron-deficient aryl halides?

- Experimental Design :

- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents (DMF/H₂O) for substrates like 4-bromonitrobenzene, yielding >85% .

- Base Selection : K₂CO₃ (2 eq.) minimizes ester hydrolysis compared to stronger bases (e.g., NaOH) .

- Temperature : Reactions at 80°C for 12 hours achieve higher conversion (90%) vs. room temperature (45%) .

Q. What strategies mitigate moisture sensitivity during large-scale synthesis?

- Technical Solutions :

- Schlenk Line Techniques : Conduct reactions under vacuum/N₂ to exclude moisture. Use molecular sieves (3Å) in solvent storage .

- In Situ Protection : Convert boronic acid to pinacol ester (e.g., using pinacol in toluene) for intermediate stability, then regenerate with aqueous HCl .

Q. How do contradictory reports on this compound’s reactivity arise, and how can they be resolved?

- Case Analysis :

- Purity Discrepancies : Commercial batches labeled >97% purity (via HPLC) may contain 5–10% deboronated pyridine derivatives, altering reaction kinetics .

- Storage Variability : Prolonged exposure to light or moisture generates dimeric boroxines, reducing effective boronic acid concentration. Validate via ¹¹B NMR before use .

- Solution : Standardize in-house purity assays (e.g., qNMR with 1,3,5-trimethoxybenzene as internal standard) .

Q. What are the implications of steric hindrance from the methoxycarbonyl group on regioselectivity in cross-coupling reactions?

- Mechanistic Insight :

- The meta-positioned methoxycarbonyl group directs coupling to the para-position of pyridine (85% selectivity). DFT calculations show a 1.8 kcal/mol lower activation barrier for para vs. ortho pathways .

- Experimental Validation : Use NOESY NMR to confirm spatial orientation of reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.